(3Z)-1-(piperidin-1-ylmethyl)-3-(pyridin-3-ylimino)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-[(PIPERIDIN-1-YL)METHYL]-3-[(PYRIDIN-3-YL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique structure combining piperidine, pyridine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(PIPERIDIN-1-YL)METHYL]-3-[(PYRIDIN-3-YL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated intermediate.
Formation of the Pyridine Imino Group: The pyridine imino group can be introduced through condensation reactions involving pyridine-3-carbaldehyde and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(PIPERIDIN-1-YL)METHYL]-3-[(PYRIDIN-3-YL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-1-[(PIPERIDIN-1-YL)METHYL]-3-[(PYRIDIN-3-YL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-[(PIPERIDIN-1-YL)METHYL]-3-[(PYRIDIN-3-YL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
3-(Aminomethyl)-PROXYL: A spin label used in studying biological systems.
Allylamine: An unsaturated amine used in various chemical syntheses.
Uniqueness
(3Z)-1-[(PIPERIDIN-1-YL)METHYL]-3-[(PYRIDIN-3-YL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of piperidine, pyridine, and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)-3-pyridin-3-yliminoindol-2-one |
InChI |
InChI=1S/C19H20N4O/c24-19-18(21-15-7-6-10-20-13-15)16-8-2-3-9-17(16)23(19)14-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,14H2 |
InChI Key |
PKISLHJQYNTEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CN=CC=C4)C2=O |
Origin of Product |
United States |
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